molecular formula C8H11NO2S B2745720 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid CAS No. 113391-64-3

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2745720
CAS No.: 113391-64-3
M. Wt: 185.24
InChI Key: ADYWYTDCZAVNRX-UHFFFAOYSA-N
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Description

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of substituted thioamides with α-haloketones. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

  • 4-Methylthiazole-5-carboxylic acid
  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Comparison: 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYWYTDCZAVNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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